molecular formula C16H19N3S B6134097 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine

4-benzyl-N-(2-thienylmethylene)-1-piperazinamine

Cat. No. B6134097
M. Wt: 285.4 g/mol
InChI Key: YVWDYPMRNJTENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-thienylmethylene)-1-piperazinamine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP was first synthesized in the 1970s and has been used in various scientific research studies due to its unique properties.

Scientific Research Applications

4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been used in various scientific research studies due to its unique properties. One of the primary applications of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is as a research tool to investigate the mechanism of action of serotonin receptors. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to bind to serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and anxiety. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has also been used in studies investigating the effects of serotonin on circadian rhythms and sleep.

Mechanism of Action

4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. Specifically, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to bind to the 5-HT1B and 5-HT2C receptors, which are G-protein coupled receptors that are involved in the regulation of mood, appetite, and anxiety. Activation of these receptors by 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine leads to the release of neurotransmitters such as dopamine and norepinephrine, which can affect mood and behavior.
Biochemical and Physiological Effects:
4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. In animal studies, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to increase locomotor activity, induce hypothermia, and alter circadian rhythms. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has also been shown to increase food intake and induce anxiety-like behaviors in rodents. In humans, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been reported to produce mild euphoria, increased sociability, and altered perception of time.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in lab experiments is its specificity for serotonin receptors. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to selectively bind to the 5-HT1B and 5-HT2C receptors, which allows for the investigation of the specific role of these receptors in various physiological processes. However, one limitation of using 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is its potential for off-target effects. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to bind to other receptors, such as the α1-adrenergic receptor, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine. One potential avenue of research is investigating the role of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in the regulation of circadian rhythms and sleep. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to alter circadian rhythms in animal studies, and further research could provide insights into the mechanisms underlying these effects. Additionally, research on the potential therapeutic effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in the treatment of mood disorders and anxiety could be explored. Finally, further investigation into the potential off-target effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine could help to clarify its specificity for serotonin receptors and improve the interpretation of results in lab experiments.
Conclusion:
In conclusion, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is a synthetic compound that has been used in various scientific research studies due to its unique properties. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine binds to serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors, and has been shown to have a range of biochemical and physiological effects. The specificity of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine for serotonin receptors makes it a useful tool in investigating the role of these receptors in various physiological processes. However, potential off-target effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine should be considered in the interpretation of results. Future research on 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine could provide insights into the regulation of circadian rhythms and sleep, as well as the potential therapeutic effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in the treatment of mood disorders and anxiety.

Synthesis Methods

The synthesis of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine involves the condensation of 2-thiophenecarboxaldehyde with benzylpiperazine in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine. This synthesis method has been well established in the literature and has been used in numerous studies.

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-2-5-15(6-3-1)14-18-8-10-19(11-9-18)17-13-16-7-4-12-20-16/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWDYPMRNJTENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine

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